C27H30ClNO11
Doxorubicin Hydrochloride
CAS No.: 25316-40-9
VCID: VC0193376
Molecular Formula: C27H29NO11.ClH
C27H30ClNO11
Molecular Weight: 580.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Doxorubicin Hydrochloride is an anthracycline antibiotic and a topoisomerase II inhibitor used as a chemotherapy medication to treat various cancers . It is the hydrochloride salt form of doxorubicin, derived from the bacterium Streptomyces peucetius var. caesius . Doxorubicin Hydrochloride is administered intravenously and may be used alone or in combination with other medications . It functions by inserting itself between DNA base pairs, which disrupts DNA replication and protein synthesis, and also by inhibiting topoisomerase II, an enzyme that helps manage DNA structure during replication . This ultimately prevents cancer cells from growing . This medication is indicated for treating a range of neoplastic conditions. These conditions include acute lymphoblastic leukemia, acute myeloblastic leukemia, Hodgkin's lymphoma, non-Hodgkin's lymphoma, and cancers of the breast, ovary, bladder, thyroid, stomach, and lung . It is also used to treat soft tissue and bone sarcomas, neuroblastoma, and Wilms' tumor . Furthermore, doxorubicin is a component of adjuvant therapy for women with axillary lymph node involvement following primary breast cancer resection . In the EU, pegylated liposomal doxorubicin is used to treat breast cancer, ovarian cancer, AIDS-related Kaposi's sarcoma, and multiple myeloma when combined with bortezomib . Doxorubicin is a 14-hydroxylated version of daunorubicin, its immediate precursor in its biosynthetic pathway . Daunorubicin is also an anthracycline antibiotic produced by various Streptomyces strains and used to treat certain types of leukemia . Although effective, Doxorubicin Hydrochloride can cause side effects, including hair loss, bone marrow suppression, vomiting, rash, and inflammation of the mouth . Serious side effects may include allergic reactions, heart damage, tissue damage at the injection site, and the development of treatment-related leukemia . |
---|---|
CAS No. | 25316-40-9 |
Product Name | Doxorubicin Hydrochloride |
Molecular Formula | C27H29NO11.ClH C27H30ClNO11 |
Molecular Weight | 580.0 g/mol |
IUPAC Name | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
Standard InChI | InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1 |
Standard InChIKey | MWWSFMDVAYGXBV-RUELKSSGSA-N |
SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Canonical SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Appearance | Orange-Red Solid |
Purity | > 95% |
Synonyms | 4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |
PubChem Compound | 443939 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume